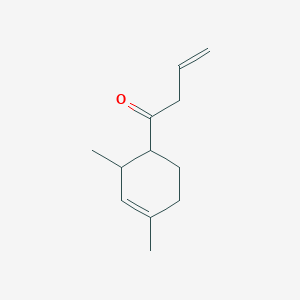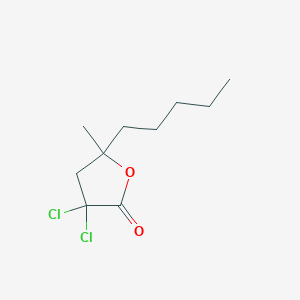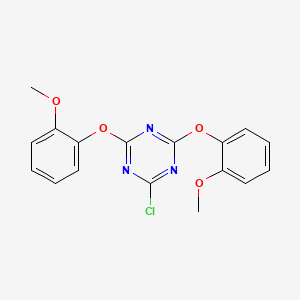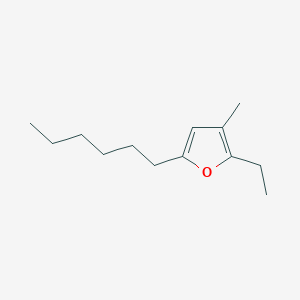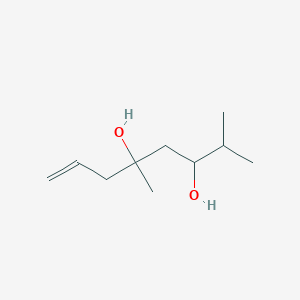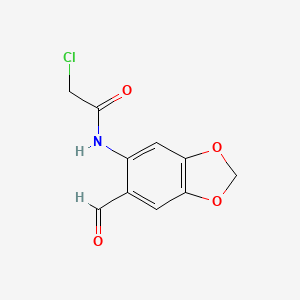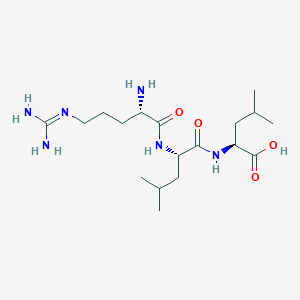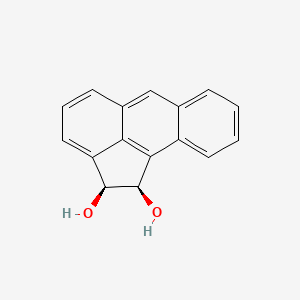![molecular formula C23H48N2O B14374043 N-[2-(Diethylamino)ethyl]heptadecanamide CAS No. 90264-69-0](/img/structure/B14374043.png)
N-[2-(Diethylamino)ethyl]heptadecanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(Diethylamino)ethyl]heptadecanamide is an organic compound with the molecular formula C23H48N2O. It consists of a heptadecanamide backbone with a diethylaminoethyl substituent. This compound is part of the amide family, which is characterized by the presence of a carbonyl group (C=O) bonded to a nitrogen atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Diethylamino)ethyl]heptadecanamide typically involves the reaction of heptadecanoic acid with N,N-diethylaminoethylamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere (e.g., nitrogen or argon) and a solvent like dichloromethane or tetrahydrofuran.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the synthesis while maintaining product purity and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(Diethylamino)ethyl]heptadecanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, nucleophiles like amines or thiols
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Amines, alcohols
Substitution: Various substituted amides or amines
Applications De Recherche Scientifique
N-[2-(Diethylamino)ethyl]heptadecanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological membranes and lipid interactions due to its amphiphilic nature.
Industry: The compound can be used in the formulation of surfactants, emulsifiers, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of N-[2-(Diethylamino)ethyl]heptadecanamide involves its interaction with biological membranes and proteins. The diethylaminoethyl group can facilitate binding to specific molecular targets, while the heptadecanamide backbone provides lipophilicity, allowing the compound to integrate into lipid bilayers. This dual functionality enables the compound to modulate membrane properties and influence cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[2-(Diethylamino)ethyl]benzamide
- N-[2-(Diethylamino)ethyl]octadecanamide
- N-[2-(Diethylamino)ethyl]hexadecanamide
Uniqueness
N-[2-(Diethylamino)ethyl]heptadecanamide is unique due to its specific chain length and the presence of the diethylaminoethyl group. This combination imparts distinct physicochemical properties, such as solubility and membrane affinity, which can be advantageous in various applications compared to its shorter or longer chain analogs.
Propriétés
Numéro CAS |
90264-69-0 |
|---|---|
Formule moléculaire |
C23H48N2O |
Poids moléculaire |
368.6 g/mol |
Nom IUPAC |
N-[2-(diethylamino)ethyl]heptadecanamide |
InChI |
InChI=1S/C23H48N2O/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23(26)24-21-22-25(5-2)6-3/h4-22H2,1-3H3,(H,24,26) |
Clé InChI |
FROYWWWERLHCCR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCC(=O)NCCN(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


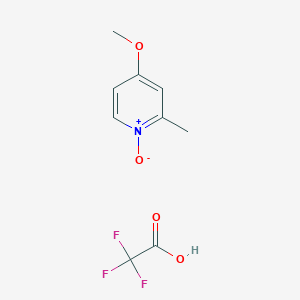
![4-({[(4-tert-Butylcyclohexyl)oxy]carbonyl}oxy)benzoic acid](/img/structure/B14373975.png)

